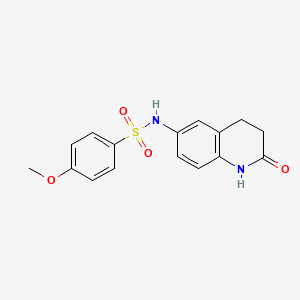

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-methoxy-substituted benzene ring linked via a sulfonamide group to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. This compound is structurally analogous to several sulfonamide-based molecules explored for therapeutic applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-22-13-4-6-14(7-5-13)23(20,21)18-12-3-8-15-11(10-12)2-9-16(19)17-15/h3-8,10,18H,2,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZYVBLDATWFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

The biological activity of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets. Its potential applications include:

1. Antimicrobial Activity

- The compound exhibits significant antimicrobial properties by inhibiting enzymes involved in folate synthesis, particularly targeting dihydropteroate synthase. This action disrupts bacterial growth and replication processes.

2. Anticancer Effects

- Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of signaling pathways (e.g., p53 pathway). In xenograft models, it has shown promising results in inhibiting tumor growth.

3. Anti-inflammatory Properties

- The structural features suggest potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have indicated reductions in inflammatory markers like TNF-alpha and IL-6.

Anticancer Mechanisms

A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects.

Antimicrobial Testing

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

Inflammation Models

In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity while reducing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences between 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide and its analogues:

Implications of Substituents

4A7’s additional 2-methoxy group may further stabilize charge-transfer interactions but could introduce steric clashes in tight binding pockets .

Hydrophobicity and Solubility :

- F743-0145 ’s trimethyl substituents reduce polarity, favoring membrane permeability but likely diminishing water solubility compared to methoxy-containing analogues .

- BE49464 ’s branched alkyl chain (2-methylpropyl) significantly increases lipophilicity, which may improve tissue penetration but require formulation adjustments for bioavailability .

Biological Activity

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

The compound's molecular formula is , with a molecular weight of 402.5 g/mol. The structure features a quinoline moiety fused with a sulfonamide group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 941955-82-4 |

The biological activity of this compound is believed to stem from its ability to intercalate with DNA and inhibit enzymes involved in folate synthesis. This dual action may contribute to its antimicrobial and anticancer effects. Specifically, the sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, while the quinoline structure can disrupt DNA replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : MIC of 16 µg/mL.

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines:

In these studies, the compound exhibited IC50 values that are comparable or superior to established chemotherapeutic agents like Doxorubicin (IC50 = 37.5 µg/mL).

Case Studies

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of several tetrahydroquinoline derivatives, including our compound of interest. The results indicated that compounds with similar structures displayed notable antitumor activity against various human cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis highlighted how modifications to the quinoline structure influenced biological activity. Substituents on the benzene ring were found to enhance the antimicrobial and anticancer properties significantly . This underscores the importance of structural optimization in developing more potent derivatives.

Q & A

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Mechanistic Profiling :

- RNA-seq to identify differential gene expression (e.g., upregulation of pro-apoptotic BAX in sensitive lines) .

- Glutathione depletion assays to assess redox vulnerability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.